molecular formula C20H13ClN2O3S2 B12271967 N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12271967
M. Wt: 428.9 g/mol
InChI Key: MNPVFBVVHDGTFU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of chlorophenyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with chromenyl group: The thiazole intermediate can then be coupled with a chromenyl derivative through a nucleophilic substitution reaction.

    Introduction of the chlorophenyl group: Finally, the chlorophenyl group can be introduced via an amide formation reaction using 3-chloroaniline and an appropriate acylating agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenyl moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the chromenyl structure.

    Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H13ClN2O3S2

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H13ClN2O3S2/c21-13-5-3-6-14(9-13)22-18(24)11-28-20-23-16(10-27-20)15-8-12-4-1-2-7-17(12)26-19(15)25/h1-10H,11H2,(H,22,24)

InChI Key

MNPVFBVVHDGTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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